molecular formula C7H15O3PS2 B8629688 2-Diethoxyphosphoryl-1,3-dithiolane CAS No. 62999-76-2

2-Diethoxyphosphoryl-1,3-dithiolane

Cat. No. B8629688
M. Wt: 242.3 g/mol
InChI Key: DFTBATIXXPXLMR-UHFFFAOYSA-N
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Patent
US04818765

Procedure details

A 1.3M solution of n-butyllithium in hexane (28 ml) is added at -78° to a solution of 2-diethoxyphosphoryl-1,3-dithiolane (8.1 g) in dry tetrahydrofuran (70 ml). The mixture is stirred for one hour at -78° and 4-fluoroacetophenone is added (4.3 g). The mixture is stirred for one more hour at the same temperature and slowly warmed to room temperature. After removal of the solvents, the residue is dissolved in dichloromethane (200 ml). The solution is washed with a 10% aqueous solution of ammonium chloride (3×100 ml) and with water (2×100 ml), dried over magnesium sulphate and evaporated in vacuo. The oily residue is purified by column chromatography on silica gel using hexane/toluene 1:1 as eluant. The product is dried in vacuo to constant weight to yield 1-(1,3-dithiolan-2-ylidene)-1-(4-fluorophenyl)-ethane, m.p. 27°-31°.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(OP([CH:14]1[S:18][CH2:17][CH2:16][S:15]1)(OCC)=O)C.[CH3:19][C:20]([C:22]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=1)=O>CCCCCC.O1CCCC1>[S:18]1[CH2:17][CH2:16][S:15][C:14]1=[C:20]([C:22]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=1)[CH3:19]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)C1SCCS1
Name
Quantity
28 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for one more hour at the same temperature
CUSTOM
Type
CUSTOM
Details
After removal of the solvents
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane (200 ml)
WASH
Type
WASH
Details
The solution is washed with a 10% aqueous solution of ammonium chloride (3×100 ml) and with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue is purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo to constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(SCC1)=C(C)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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